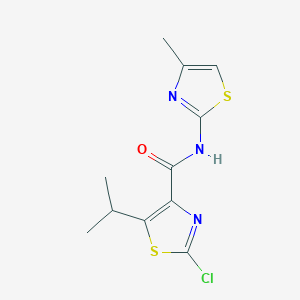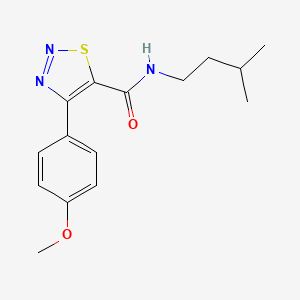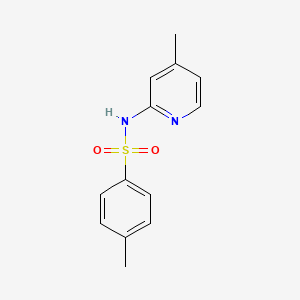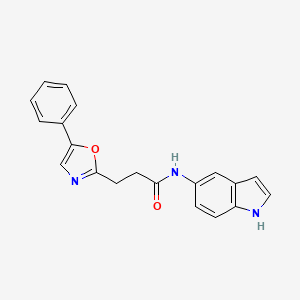![molecular formula C18H21N5O B11027118 6-isopropyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B11027118.png)
6-isopropyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-isopropyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone is a heterocyclic compound that features both quinazoline and pyrimidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone typically involves the following steps:
Amidation and Cyclization: The synthesis begins with the amidation of 2-aminobenzoic acid derivatives, followed by cyclization to form the quinazolinone core.
Substitution Reactions: The quinazolinone core is then subjected to substitution reactions to introduce the isopropyl and trimethyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-isopropyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone and pyrimidinone derivatives, which may have different physical and chemical properties .
Scientific Research Applications
6-isopropyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-isopropyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It may also interact with cellular receptors to modulate signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
- 4,6,6-Trimethyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-3,6-dihydropyrimidin-1-ium
- 2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone
Uniqueness
6-isopropyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of isopropyl and trimethyl groups, along with the quinazolinyl and pyrimidinone moieties, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H21N5O |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-propan-2-yl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H21N5O/c1-9(2)14-8-15(24)21-18(20-14)23-17-19-12(5)13-7-10(3)6-11(4)16(13)22-17/h6-9H,1-5H3,(H2,19,20,21,22,23,24) |
InChI Key |
MTAREFSGHGWPSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NC(=CC(=O)N3)C(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11027053.png)
![(2,6-Dimethoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11027054.png)
![1-(5-chloro-2-methoxyphenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11027057.png)


![2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11027107.png)
![{3-Benzoyl-2-[(4,6-dimethyl-2-pyrimidinyl)imino]-1-imidazolidinyl}(phenyl)methanone](/img/structure/B11027108.png)

![2-(7-cyano-6-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide](/img/structure/B11027132.png)
![4-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11027134.png)
![N-(3,5-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11027138.png)
![4-bromo-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11027139.png)
